molecular formula C7H9N3O2 B1296619 N,N-dimethyl-3-nitropyridin-2-amine CAS No. 5028-23-9

N,N-dimethyl-3-nitropyridin-2-amine

Cat. No.: B1296619
CAS No.: 5028-23-9
M. Wt: 167.17 g/mol
InChI Key: HOESCRDIWBIVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is characterized by a pyridine ring substituted with a nitro group at the third position and two methyl groups at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-nitropyridin-2-amine typically involves the nitration of N,N-dimethylpyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can also undergo oxidation reactions, potentially leading to the formation of N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

    Reduction: N,N-dimethyl-3-aminopyridin-2-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: this compound N-oxide.

Scientific Research Applications

N,N-dimethyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-nitropyridin-2-amine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. The molecular pathways involved often include electron transfer processes and interactions with nucleophilic or electrophilic sites on biomolecules.

Comparison with Similar Compounds

  • N,N-dimethyl-5-nitropyridin-2-amine
  • N,N-dimethyl-4-nitropyridin-2-amine
  • N,N-dimethyl-6-nitropyridin-2-amine

Comparison: N,N-dimethyl-3-nitropyridin-2-amine is unique due to the position of the nitro group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, the 3-nitro derivative may exhibit different electronic properties and steric effects, leading to variations in its interaction with enzymes and other molecular targets. This uniqueness makes it a valuable compound for specific research applications where positional isomerism plays a critical role.

Properties

IUPAC Name

N,N-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9(2)7-6(10(11)12)4-3-5-8-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOESCRDIWBIVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339505
Record name N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-23-9
Record name N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 2-chloro-3-nitropyridine (1.00 g, 0.00631 mol) in absolute EtOH (17 ml), under nitrogen, was treated, dropwise during 10 minutes, with 3.86 g (0.0214 mol) of 25% aqueous dimethylamine and kept at ambient temperature (25° C.) for 30 minutes. The mixture was mixed with water and extracted with EtOAc. The extract was washed with water, dried (MgSO4) and concentrated to give 1.05 g of the titled product, a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-nitropyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-3-nitropyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-3-nitropyridin-2-amine
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-3-nitropyridin-2-amine
Reactant of Route 6
N,N-dimethyl-3-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.